Quinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of quinoline-3-carboxylic acid and its derivatives is an area of significant research. Methods include a domino process using arylmethyl azides (Tummatorn et al., 2013), reactions of arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations (Duvelleroy et al., 2005), and the use of an acidic I2-DMSO system for converting aspartates and anilines into alkyl quinoline-3-carboxylate (Ma et al., 2023).
Molecular Structure Analysis
Research on the molecular structure of quinoline-3-carboxylic acid derivatives includes studies on their crystalline structure and tautomeric forms. For example, quinoline-2-carboxylic acid and its zwitterion form have been crystallized and analyzed (Dobrzyńska & Jerzykiewicz, 2004).
Chemical Reactions and Properties
Quinoline-3-carboxylic acid is involved in various chemical reactions, leading to the formation of different compounds. These include reactions with halodiazoacetates to produce ethyl quinoline-3-carboxylates (Beilstein Journal of Organic Chemistry, 2015) and condensation reactions for creating antiallergy agents (Althuis et al., 1980).
Physical Properties Analysis
The physical properties of quinoline-3-carboxylic acid derivatives, such as melting points and crystalline structures, have been a focus of some studies. These properties are essential for understanding the compound's behavior in various environments and applications.
Chemical Properties Analysis
Quinoline-3-carboxylic acid exhibits unique chemical properties, which are essential for its application in synthesis and pharmaceutical research. For example, its ability to form metal-organic compounds with photoluminescent properties was explored in a study involving temperature and solvent-dependent reactions (Wang et al., 2012).
Scientific Research Applications
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Medicinal Chemistry
- Quinoline and its derivatives have received considerable attention in drug design due to their broad spectrum of bioactivity . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
- The 2-styrylquinoline-3-carboxylate derivatives have been reported as antiproliferative agents . The aim of the study was to enhance the selectivity of the drug to the cancer cells .
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Synthetic Organic Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
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Pharmaceutical Chemistry
- Quinoline and its derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .
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Industrial Chemistry
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
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Bioactive Compounds
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Functionalized Quinoline Motifs
Future Directions
Quinoline-3-carboxylic acid and its derivatives have shown potential for future drug development. They have been studied as inhibitors of protein kinase CK2 , and their interaction with DNA has been reported . The development of new effective inhibitors of CK2 is still actual . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The derivatives of 3-quinoline carboxylic acid were found to inhibit CK2 with IC50 in the range from 0.65 to 18.2 μM . The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives . These findings suggest that quinoline-3-carboxylic acid and its derivatives could be promising candidates for the development of new drugs targeting neurodegenerative disorders .
properties
IUPAC Name |
quinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXNJVFEFSWHLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215101 | |
Record name | Quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-3-carboxylic acid | |
CAS RN |
6480-68-8 | |
Record name | 3-Quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6480-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006480688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINOLINE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D98JB7TM7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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